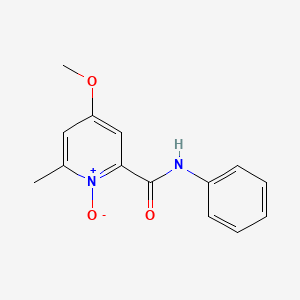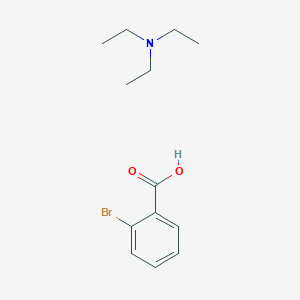
2,2-Dimethyl-5-octyl-1-phenylcyclopentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-octyl-1-phenylcyclopentane-1-thiol is a complex organic compound characterized by a cyclopentane ring substituted with dimethyl, octyl, and phenyl groups, and a thiol functional group. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-octyl-1-phenylcyclopentane-1-thiol can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopentane ring can be formed through a cyclization reaction involving a suitable diene and a dienophile in the presence of a catalyst. The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea or hydrogen sulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically involves multiple steps, including the formation of the cyclopentane ring, introduction of substituents, and thiolation .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-octyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to remove the thiol group, forming a hydrocarbon.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated cyclopentanes.
Scientific Research Applications
2,2-Dimethyl-5-octyl-1-phenylcyclopentane-1-thiol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cycloalkane reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-octyl-1-phenylcyclopentane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
2,2-Dimethylcyclopentane: A cyclopentane derivative with two methyl groups.
5-Octylcyclopentane: A cyclopentane derivative with an octyl group.
1-Phenylcyclopentane: A cyclopentane derivative with a phenyl group.
Uniqueness
2,2-Dimethyl-5-octyl-1-phenylcyclopentane-1-thiol is unique due to the combination of its substituents and the presence of a thiol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
54007-84-0 |
|---|---|
Molecular Formula |
C21H34S |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
2,2-dimethyl-5-octyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C21H34S/c1-4-5-6-7-8-10-15-19-16-17-20(2,3)21(19,22)18-13-11-9-12-14-18/h9,11-14,19,22H,4-8,10,15-17H2,1-3H3 |
InChI Key |
FORANBFRCHPDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC(C1(C2=CC=CC=C2)S)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
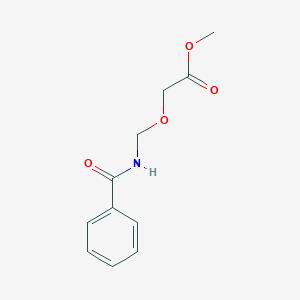
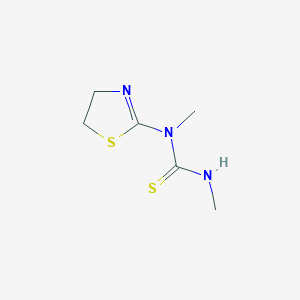
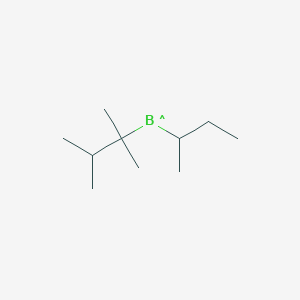
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)

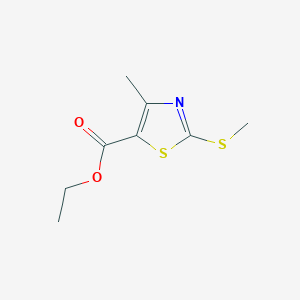
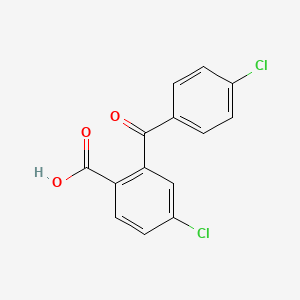
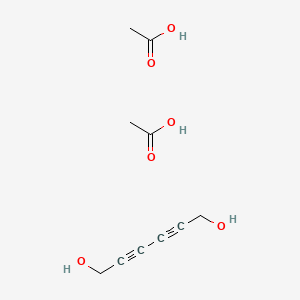
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)

